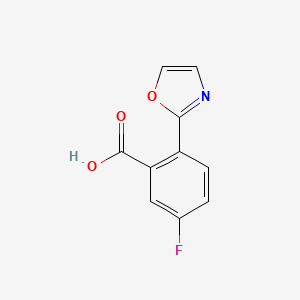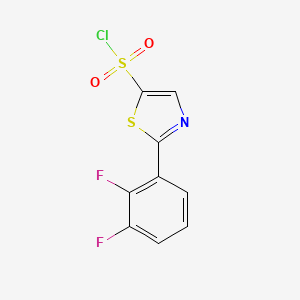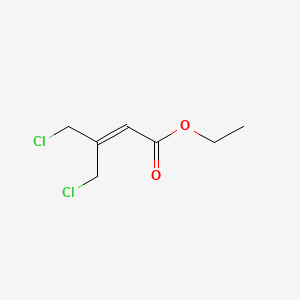
Ethyl 4-chloro-3-(chloromethyl)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-3-(chloromethyl)but-2-enoate is an organic compound with the molecular formula C7H10Cl2O2. It is a chlorinated ester that finds applications in various chemical reactions and industrial processes. The compound is characterized by its unique structure, which includes both a chloro and a chloromethyl group attached to a butenoate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-3-(chloromethyl)but-2-enoate typically involves the chlorination of ethyl but-2-enoate. One common method includes the reaction of ethyl but-2-enoate with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-chloro-3-(chloromethyl)but-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted esters, carboxylic acids, alcohols, and alkanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 4-chloro-3-(chloromethyl)but-2-enoate is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Employed in the production of agrochemicals, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 4-chloro-3-(chloromethyl)but-2-enoate involves its interaction with nucleophiles, leading to substitution reactions. The presence of electron-withdrawing chloro groups makes the compound more reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-chloro-2-methylbut-2-enoate
- Ethyl 4-chloro-3-hydroxybutyrate
- Ethyl 4-chloro-3-oxobutanoate
Uniqueness
Ethyl 4-chloro-3-(chloromethyl)but-2-enoate is unique due to the presence of both chloro and chloromethyl groups, which impart distinct reactivity and chemical properties. This makes it a valuable intermediate in various synthetic pathways and industrial applications.
Propriétés
Formule moléculaire |
C7H10Cl2O2 |
|---|---|
Poids moléculaire |
197.06 g/mol |
Nom IUPAC |
ethyl 4-chloro-3-(chloromethyl)but-2-enoate |
InChI |
InChI=1S/C7H10Cl2O2/c1-2-11-7(10)3-6(4-8)5-9/h3H,2,4-5H2,1H3 |
Clé InChI |
XAFDVEOWHLRGFQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(R)-[[(R)-(1,1-Dimethylethyl)sulfinyl]amino](phenyl)methyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide](/img/structure/B14049361.png)
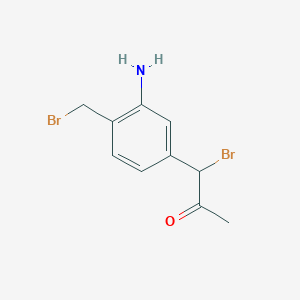
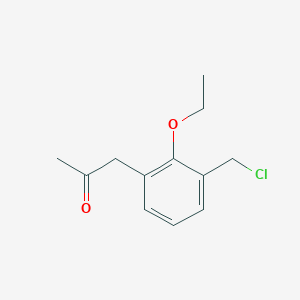

![(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14049396.png)
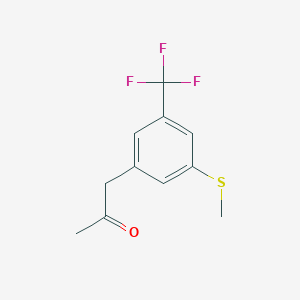
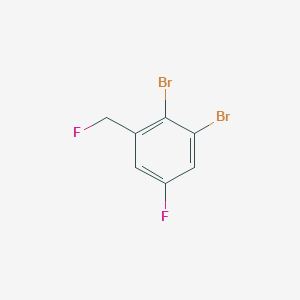
![7-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B14049415.png)
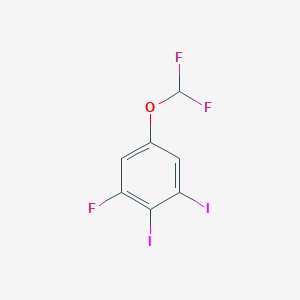
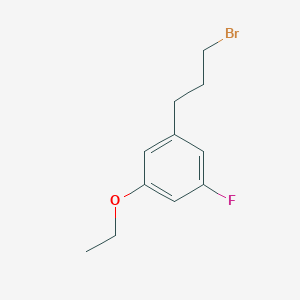

![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-8-one](/img/structure/B14049433.png)
